molecular formula C22H14O12 B1252612 Ellagic acid tetraacetate CAS No. 4274-26-4

Ellagic acid tetraacetate

Cat. No. B1252612
Key on ui cas rn: 4274-26-4
M. Wt: 470.3 g/mol
InChI Key: ZYIHXOSKMVETGC-UHFFFAOYSA-N
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Patent
US05066671

Procedure details

To a slurry of 10.0 g (29.6 mmol) of ellagic acid dihydrate in 250 mL of pyridine was added 100 mL of acetic anhydride. The solution was heated to reflux for 3 hours. The hot solution was filtered and upon cooling, crystals formed. The crystals were filtered, washed with hexane, and vacuum dried to give 1.28 g (9.2%) of pure ellagic acid tetraacetate.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6]([OH:7])=[C:5]([OH:8])[C:4]2[O:9][C:10]([C:12]3[C:17]4[C:3]=2[C:2]=1[C:19](=[O:20])[O:18][C:16]=4[C:15]([OH:21])=[C:14]([OH:22])[CH:13]=3)=[O:11].C(O[C:27](=[O:29])[CH3:28])(=O)C>N1C=CC=CC=1>[CH3:5][C:6]([O:7][C:6]1[CH:1]=[C:2]2[C:19](=[O:20])[O:18][C:16]3[C:15]([O:21][C:4]([CH3:3])=[O:9])=[C:14]([O:22][C:10]([CH3:12])=[O:11])[CH:13]=[C:12]4[C:10]([O:9][C:4]([C:5]=1[O:8][C:27]([CH3:28])=[O:29])=[C:3]2[C:17]=34)=[O:11])=[O:7]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C1=C2C3=C(C(=C1O)O)OC(=O)C4=CC(=C(C(=C43)OC2=O)O)O
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
250 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 3 hours
Duration
3 h
FILTRATION
Type
FILTRATION
Details
The hot solution was filtered
TEMPERATURE
Type
TEMPERATURE
Details
upon cooling
CUSTOM
Type
CUSTOM
Details
crystals formed
FILTRATION
Type
FILTRATION
Details
The crystals were filtered
WASH
Type
WASH
Details
washed with hexane, and vacuum
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
CC(=O)OC=1C=C2C=3C=4C(=CC(=C(C4OC2=O)OC(=O)C)OC(=O)C)C(=O)OC3C1OC(=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.28 g
YIELD: PERCENTYIELD 9.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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